molecular formula C15H20O4 B1400359 1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-69-0

1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400359
M. Wt: 264.32 g/mol
InChI Key: MFANSAVIEHQSHD-UHFFFAOYSA-N
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Description

1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as BDDE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDDE is a ketone derivative that has the potential to be used in various applications, including as a solvent, reagent, and intermediate in organic synthesis. In

Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones

The photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes presents a method for synthesizing monoprotected 1,4-diketones. This process involves photosensitized hydrogen abstraction and trapping by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones with good yields in cyclic enones. This method offers an alternative for the synthesis of 1,4-diketones, demonstrating the importance of 1,3-dioxolane derivatives in synthetic organic chemistry (Mosca, Fagnoni, Mella, & Albini, 2001).

Fungicidal Activity

A series of novel compounds synthesized from 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes displayed moderate to excellent fungicidal activity against Cercospora arachidicola Hori. This showcases the potential of derivatives of 1,3-dioxolane in developing new fungicides (Mao, Song, & Shi, 2013).

Formation of New Vic-Dioxime Complexes

Research into the synthesis of N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II) has contributed to coordination chemistry. These complexes have been characterized and proposed to adopt various geometrical configurations depending on the metal, contributing to our understanding of metal-ligand interactions (Canpolat & Kaya, 2005).

Polymer Chemistry

The preparation and polymerization of (2-Phenyl-1,3-dioxolane-4-yl)methyl methacrylate have been explored, with studies on its polymerization, characterization, and thermal degradation. This work highlights the application of 1,3-dioxolane derivatives in the field of polymer chemistry, offering insights into the synthesis and stability of new polymers (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Liquid Crystal Research

Synthesis of derivatives like 1-(4-n-butoxy-2,3-dicyano phenyl)-2-(4-n-pentyl-4-biphenyl) ethane highlights the role of 1,3-dioxolane derivatives in the development of materials with specific mesomorphic properties. These compounds can serve as additives for creating photochemically stable liquid crystal (LC) mixtures with desired characteristics (Osman & Huynh-Ba, 1983).

properties

IUPAC Name

1-(4-butoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-3-8-17-13-6-4-12(5-7-13)14(16)11-15-18-9-10-19-15/h4-7,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFANSAVIEHQSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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